HUNNEMANINE

Description

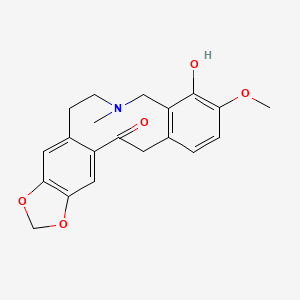

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-7-methoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21-6-5-13-8-18-19(26-11-25-18)9-14(13)16(22)7-12-3-4-17(24-2)20(23)15(12)10-21/h3-4,8-9,23H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMSJQDBPYSXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197655 | |

| Record name | 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-52-8 | |

| Record name | Hunnemannine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl(1,3)benzodioxolo(5,6-e)(2)benzazecin-14(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,8,15-tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7,8,15-Tetrahydro-4-hydroxy-3-methoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TC6BMK2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Natural Occurrence of Hunnemanine

Botanical Sourcing and Distribution within Papaveraceae and Hypecoum Species

Hunnemanine is primarily isolated from Hunnemannia fumariifolia, a perennial plant species native to the highlands of Mexico and a member of the Papaveraceae family. chemguide.co.uk This plant, commonly known as the Mexican tulip poppy, is the principal botanical source of this alkaloid. The Papaveraceae family is well-recognized for its complex and diverse alkaloid chemistry, producing a wide array of benzylisoquinoline alkaloids.

While this compound's primary source is Hunnemannia fumariifolia, the broader Hypecoum genus, also within the Papaveraceae family, is known for producing a variety of isoquinoline (B145761) alkaloids. Although specific documentation of this compound in Hypecoum species is not as prevalent, the chemical similarities among genera in this family suggest a potential for its presence or the presence of structurally related compounds. Research into the alkaloid profiles of various Papaveraceae species is ongoing, and the full distribution of this compound is a subject of continued investigation.

Below is a table summarizing the botanical sourcing of this compound.

| Genus | Species | Family | Common Name | Primary Source of this compound |

| Hunnemannia | fumariifolia | Papaveraceae | Mexican Tulip Poppy | Yes |

| Hypecoum | Various | Papaveraceae | - | Potential/Unconfirmed |

Methodologies for Extraction and Purification from Plant Matrices

The isolation of this compound from its plant sources involves standard phytochemical techniques for alkaloid extraction and purification. The general process begins with the collection and drying of the plant material, typically the aerial parts of Hunnemannia fumariifolia.

Extraction: The dried and powdered plant material is subjected to extraction with a solvent. A common method for alkaloid extraction involves the use of a non-polar organic solvent in an alkaline medium. The basic character of alkaloids allows for their separation from other plant constituents. Alternatively, extraction with polar organic solvents or acidified water can be employed. Techniques such as Soxhlet extraction or maceration are often utilized to maximize the yield of the crude alkaloid mixture.

Purification: Following extraction, the crude extract, which contains a mixture of various alkaloids and other plant metabolites, undergoes a series of purification steps.

Acid-Base Extraction: A primary purification step involves acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to precipitate, and they are then extracted into an immiscible organic solvent.

Chromatographic Techniques: To isolate this compound from other alkaloids, various chromatographic methods are employed.

Thin-Layer Chromatography (TLC): TLC is a valuable analytical tool for monitoring the separation process and identifying the presence of this compound in different fractions. chemguide.co.ukmiamioh.eduksu.edu.salibretexts.org It can also be used on a preparative scale for the purification of small amounts of the compound. libretexts.org

Column Chromatography: This is the most common method for the preparative separation of alkaloids. The crude alkaloid mixture is loaded onto a column packed with a stationary phase, such as silica gel or alumina (B75360), and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

Paper Chromatography: Similar to TLC, paper chromatography can be used for the separation and identification of alkaloids based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent). ksu.edu.sa

The following table outlines the general steps for the extraction and purification of this compound.

| Step | Technique | Description |

| 1. Preparation | Drying and Grinding | Plant material is dried to remove moisture and ground into a fine powder to increase surface area for extraction. |

| 2. Extraction | Solvent Extraction | The powdered plant material is treated with a suitable solvent (e.g., methanol, ethanol, or chloroform) to dissolve the alkaloids. |

| 3. Initial Purification | Acid-Base Extraction | The crude extract is subjected to pH adjustments to separate the basic alkaloids from other plant components. |

| 4. Separation | Chromatography | Techniques like column chromatography, thin-layer chromatography, or paper chromatography are used to isolate this compound from other alkaloids. |

| 5. Final Purification | Recrystallization | The isolated this compound is further purified by recrystallization to obtain a pure crystalline compound. |

Identification of this compound as a Metabolite within Plant Biosynthetic Pathways

This compound is a metabolite within the intricate network of benzylisoquinoline alkaloid (BIA) biosynthesis in members of the Papaveraceae family. researchgate.net The biosynthesis of BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The central step in BIA biosynthesis is the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. This molecule serves as the universal precursor for the vast diversity of BIAs found in plants. A series of subsequent enzymatic modifications, including hydroxylations, O-methylations, and N-methylations, leads to the formation of the crucial branch-point intermediate, (S)-reticuline. researchgate.netnih.gov

From (S)-reticuline, the biosynthetic pathway diverges to produce various classes of alkaloids. This compound, being a protopine (B1679745) alkaloid, is believed to be biosynthesized from a protoberberine precursor, which itself is derived from (S)-reticuline. The proposed pathway involves the conversion of (S)-reticuline to a protoberberine intermediate, which is then N-methylated and subsequently oxidized to form the characteristic protopine skeleton of this compound. This pathway highlights the complex and highly regulated nature of alkaloid biosynthesis in plants.

The table below provides a simplified overview of the biosynthetic pathway leading to this compound.

| Precursor | Intermediate(s) | Product |

| L-Tyrosine | Dopamine, 4-HPAA | (S)-Norcoclaurine |

| (S)-Norcoclaurine | (S)-Reticuline | Protoberberine Alkaloids |

| Protoberberine Alkaloids | - | This compound (a Protopine Alkaloid) |

Advanced Structural Elucidation and Characterization of Hunnemanine

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are the cornerstone of molecular structure determination. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and the electronic environment of atoms can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity of the molecular framework. emerypharma.comethz.ch

One-dimensional NMR, including ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the chemical environment of protons through their chemical shifts, signal multiplicity (splitting patterns), and integration (number of protons). emerypharma.com The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of non-equivalent carbons in the molecule. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle. ipb.pt Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H), helping to establish spin systems within the molecule. emerypharma.comlibretexts.org Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), correlate directly bonded proton and carbon atoms. columbia.edulibretexts.org This allows for the unambiguous assignment of a proton signal to its attached carbon. columbia.edu

To piece together the entire carbon skeleton, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is employed. columbia.edu HMBC reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). libretexts.orgcolumbia.edu By observing these correlations, the connectivity between different spin systems and with quaternary carbons (carbons with no attached protons) can be established, ultimately leading to the complete planar structure of Hunnemanine.

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound-type Alkaloid Skeleton (Note: This table is a representative example based on typical chemical shifts for similar isoquinoline (B145761) alkaloids. Actual values for this compound would be determined experimentally.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 55.2 | 3.85 | d |

| 3 | 128.5 | 6.70 | s |

| 4 | 127.1 | 6.65 | s |

| 4a | 129.8 | - | - |

| 5 | 29.3 | 2.60 | t |

| 6 | 51.5 | 3.10 | t |

| 7 | 145.1 | - | - |

| 8 | 110.9 | 6.58 | s |

| 9 | 147.8 | - | - |

| 10 | 144.2 | - | - |

| 11 | 114.5 | 6.80 | s |

| 11a | 122.4 | - | - |

| N-CH₃ | 43.5 | 2.55 | s |

| 7-OCH₃ | 56.1 | 3.90 | s |

| 10-OCH₃ | 60.5 | 4.05 | s |

| 11-OCH₃ | 56.3 | 3.92 | s |

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com For structural elucidation, Electron Ionization (EI) is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. wikipedia.orglabrulez.com The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. savemyexams.com

The fragmentation pattern is a molecular fingerprint that provides valuable structural information. wikipedia.org The fragmentation process involves the cleavage of weaker bonds and the formation of stable carbocations or radical cations. ruc.dk Analyzing the mass differences between the molecular ion and the major fragment peaks allows chemists to deduce the presence of specific substructures and functional groups. savemyexams.comlibretexts.org For alkaloids like this compound, characteristic fragmentation pathways, such as α-cleavages adjacent to the nitrogen atom or retro-Diels-Alder reactions in the cyclohexene (B86901) ring, can be anticipated and used to confirm the proposed structure. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further constraining the possible molecular formula.

Table 2: Hypothetical Key EI-MS Fragmentation Ions for this compound (Note: This table represents plausible fragmentation patterns for a this compound-type structure. Experimental data is required for confirmation.)

| m/z Value | Proposed Fragment Structure | Plausible Origin |

| [M]+ | Intact Molecular Ion | Ionization of the molecule |

| [M-15]+ | Loss of a methyl radical (•CH₃) | Cleavage of the N-CH₃ group |

| [M-31]+ | Loss of a methoxy (B1213986) radical (•OCH₃) | Cleavage of a methoxy substituent |

| [M-CH₂=NCH₃]+ | Loss from Retro-Diels-Alder type cleavage | Fission of the isoquinoline core |

Advanced Vibrational and Electronic Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of specific bonds (e.g., C=O stretch, O-H stretch, C-N stretch).

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure and conjugation within a molecule. iitk.ac.instfx.ca The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of the chromophore, which for this compound would include the substituted aromatic rings. The electronic spectrum is a result of transitions between electronic states, and these transitions are often accompanied by vibrational transitions, which can sometimes be observed as fine structure in high-resolution spectra. iitk.ac.in Advanced techniques like two-dimensional vibrational-electronic (2D-VE) spectroscopy can even probe the coupling between electronic and vibrational transitions. usu.edu

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound is a chiral molecule, meaning it has non-superimposable mirror images called enantiomers. While NMR and MS can define the connectivity and relative stereochemistry, they cannot typically distinguish between enantiomers. Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. nih.gov

Circular Dichroism (CD) spectroscopy is the most widely used chiroptical technique. nih.govjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An experimental CD spectrum provides a unique fingerprint for a specific enantiomer. springernature.com To determine the absolute configuration, the experimental CD spectrum is compared to a theoretically calculated spectrum. nih.gov This involves first predicting the stable conformers of the molecule and then using quantum chemical calculations to generate the CD spectrum for a chosen enantiomer (e.g., the R or S configuration at a specific stereocenter). psu.edu A good match between the experimental and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of this compound. nih.gov

Computational Chemistry Approaches in Structural Analysis and Conformer Prediction

Computational chemistry has become an indispensable partner to experimental methods in structural elucidation. taylorandfrancis.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties. mdpi.comnih.gov

A crucial first step in analyzing a flexible molecule like this compound is a conformational search to identify the lowest energy (most stable) three-dimensional arrangements of the atoms. nih.gov Programs can systematically explore the potential energy surface to find various stable conformers. ethz.ch The energies of these conformers are then calculated at a high level of theory to determine their relative populations at a given temperature. chemrxiv.org

Once the stable conformers are identified, computational methods can be used to predict spectroscopic data. For instance, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental values to validate a proposed structure or to help assign ambiguous signals. mdpi.com Similarly, as mentioned above, theoretical CD spectra are calculated from the optimized geometries of the most stable conformers to determine absolute configuration. mdpi.com These computational approaches provide a powerful means to refine and confirm structures determined by experimental data. arxiv.org

Total Synthesis and Advanced Synthetic Methodologies of Hunnemanine

Seminal Total Synthesis Strategies for the Hunnemanine Core Structure

The earliest synthetic approaches to protopine (B1679745) alkaloids like this compound laid the foundational chemistry for accessing their complex core structure. A notable seminal synthesis of this compound was reported by D. Giacopello in 1967. researchgate.netacs.orgacs.org This strategy commenced from the readily available protoberberine alkaloid, berberrubine (B190655).

The synthesis involved a multi-step sequence where the protection of a phenolic hydroxyl group was a key consideration. researchgate.net This was achieved through benzylation, a robust protecting group strategy that proved stable through several synthetic transformations. The core of the synthesis relied on Perkin's method to construct the this compound framework from the berberrubine precursor. researchgate.net This early work was crucial as it demonstrated the feasibility of converting more common alkaloid scaffolds into the structurally distinct protopine class, providing a blueprint for future synthetic endeavors.

Another classical approach to the protopine skeleton involves the ring enlargement of indeno[2,1-a] collectionscanada.gc.cabenzazepines. science.gov These key intermediates can be prepared via a Bischler-Napieralski cyclization of appropriately substituted 1-(2-bromobenzyl)-3-benzazepin-2-ones. science.gov Subsequent singlet oxygen oxygenation of the indenobenzazepine followed by the conversion of an amide carbonyl to a methylene (B1212753) group completes the synthesis of the protopine core. science.gov

Enantioselective Synthesis Approaches for this compound and its Stereoisomers

While seminal syntheses provided racemic this compound, modern synthetic chemistry aims to produce specific enantiomers, which often exhibit distinct biological activities. This requires the use of asymmetric synthesis techniques.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. york.ac.uk While a specific total synthesis of this compound using a chiral auxiliary has not been prominently detailed, this strategy has been successfully applied to the synthesis of key precursors for related benzylisoquinoline and tetrahydroisoquinoline alkaloids. collectionscanada.gc.caacs.orgclockss.org

For instance, an enantioselective synthesis of N-norlaudanidine has been achieved using (S)- or (R)-α-methylbenzylamine as a chiral auxiliary. collectionscanada.gc.ca This auxiliary guides a diastereoselective Bischler-Napieralski cyclization-reduction sequence to form the chiral tetrahydroisoquinoline core. collectionscanada.gc.ca Similarly, chiral auxiliaries attached to the nitrogen atom have been used to direct the regioselectivity of Pictet-Spengler reactions, a cornerstone of isoquinoline (B145761) alkaloid synthesis. acs.orgclockss.org These methods provide enantiomerically enriched 1-benzyltetrahydroisoquinolines, which are established biosynthetic precursors to the protopine alkaloid family. The application of such a strategy would involve inducing asymmetry in a key intermediate, which could then be elaborated into enantiopure this compound.

Table 1: Examples of Chiral Auxiliary Strategies for Alkaloid Precursors

| Chiral Auxiliary | Key Reaction | Target Scaffold | Relevance to this compound |

|---|---|---|---|

| (S)-α-methylbenzylamine | Bischler-Napieralski Cyclization | N-norlaudanidine | Establishes stereocenter in a key benzylisoquinoline precursor. collectionscanada.gc.ca |

In recent decades, the fields of organocatalysis and transition-metal catalysis have revolutionized asymmetric synthesis, offering highly efficient and selective methods for creating chiral molecules. rsc.orgfrontiersin.orgresearchgate.net

Organocatalysis , which uses small, chiral organic molecules as catalysts, has been effectively used to prepare precursors for benzylisoquinoline alkaloids. rsc.orgnih.gov A notable example is the use of a chiral BINOL-phosphoric acid catalyst, (R)-TRIP, in an enantioselective Pictet-Spengler reaction. mdpi.com This approach facilitates the synthesis of various biologically active 1-benzyl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess (86-92% ee). nih.gov The strategic use of an N-(o-nitrophenylsulfenyl) protecting group on the phenylethylamine substrate was crucial for the success of this transformation. nih.gov

Metal-catalyzed asymmetric synthesis offers another powerful toolkit. Chiral complexes of metals like ruthenium, rhodium, and palladium have been employed for the asymmetric hydrogenation or alkylation of isoquinoline-type substrates. mdpi.comnih.govacs.orgstanford.edu These reactions can convert achiral or racemic precursors into enantiomerically enriched products, setting the key stereocenter found in alkaloids like this compound. For example, metal-catalyzed asymmetric hydrogenation is a common method for the stereoselective reduction of 3,4-dihydroisoquinolines. mdpi.comacs.org These catalytic methods are highly sought after as they often require only small amounts of the chiral catalyst, making them atom-economical and suitable for larger-scale synthesis. beilstein-journals.org

Chemo-Enzymatic Synthesis and Biocatalytic Routes to this compound and its Derivatives

Harnessing the power of enzymes, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netresearchgate.net Recent research has demonstrated the feasibility of producing this compound and its precursors using engineered microorganisms.

A significant breakthrough involves the production of benzylisoquinoline alkaloids (BIAs) in engineered yeast (Saccharomyces cerevisiae). biorxiv.org It is proposed that this compound can be synthesized in yeast through the enzymatic activity of a methylenetetrahydrofolate-dependent N-methyltransferase (MSH) on the pathway intermediate N-methylnandinine. biorxiv.org This biosynthetic route highlights the potential to produce complex alkaloids from simple feedstocks in a controlled fermentation process.

Furthermore, chemoenzymatic strategies, which combine chemical and enzymatic steps, have been developed for related alkaloids. nih.govacs.orgnih.gov A key enzyme in the biosynthesis of protopine alkaloids is the berberine (B55584) bridge enzyme (BBE). nih.govacs.org This enzyme catalyzes an enantioselective oxidative C-C bond formation to create the core structure of (S)-scoulerine from (S)-reticuline. nih.gov Schrittwieser et al. developed a chemoenzymatic approach where racemic 1-benzyl-1,2,3,4-tetrahydroisoquinolines were synthesized chemically and then subjected to a kinetic resolution using BBE. This process yielded enantiomerically pure (R)-benzylisoquinoline derivatives and the natural (S)-berbines with excellent enantioselectivity (E > 200). acs.org Since (S)-scoulerine is a direct precursor to the protopine family, this chemoenzymatic method provides a viable route to enantiopure this compound.

Table 2: Key Enzymes in the Biocatalytic Synthesis of this compound and its Precursors

| Enzyme | Abbreviation | Substrate | Product | Role in Synthesis |

|---|---|---|---|---|

| Methylenetetrahydrofolate-dependent N-methyltransferase | MSH | N-methylnandinine | This compound | Proposed final step in yeast biosynthesis. biorxiv.org |

| Berberine Bridge Enzyme | BBE | (S)-Reticuline | (S)-Scoulerine | Key C-C bond formation to create the berberine bridge, a precursor to protopines. nih.govacs.org |

Development of Novel Synthetic Routes to this compound Analogs and Scaffolds

The development of synthetic methodologies is often geared not only toward the natural product itself but also toward creating analogs and related scaffolds for further scientific investigation. The synthetic strategies described for this compound can be adapted to produce a variety of derivatives.

For example, the Bischler-Napieralski approach to indeno[2,1-a] collectionscanada.gc.cabenzazepines allows for the synthesis of various protopine alkaloid scaffolds by simply altering the substitution patterns on the starting materials. science.gov This flexibility enables the creation of a library of related compounds.

Moreover, derivatization of the final natural product can lead to novel analogs. The preparation of this compound-O-ethyl ether methosulfate from the natural alkaloid is a historical example of creating a simple derivative. More complex analogs can be generated by intercepting synthetic intermediates and modifying them. The chemo-enzymatic synthesis of various propenylbenzene derivatives demonstrates how combining chemical and biological tools can generate a wide array of structurally related compounds from common precursors. nih.govfrontiersin.org By applying these principles, such as using different starting materials in the organocatalytic Pictet-Spengler reaction or providing substrate analogs to engineered yeast pathways, a diverse range of this compound analogs could be systematically produced for further study.

Biosynthetic Pathways and Enzymology of Hunnemanine

Elucidation of the Hunnemanine Biosynthetic Cascade

The journey to this compound begins with the central BIA precursor, (S)-reticuline, which is itself derived from the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. oup.comwikipedia.org From (S)-reticuline, the pathway proceeds through several key intermediates, marking a commitment to the formation of protoberberine and subsequently protopine (B1679745) alkaloids.

The biosynthetic cascade is as follows:

Formation of (S)-Scoulerine: The first committed step involves an intramolecular C-C phenol (B47542) coupling of (S)-reticuline, where the N-methyl group is converted into a methylene (B1212753) bridge (the "berberine bridge"). This reaction is catalyzed by the berberine (B55584) bridge enzyme (BBE), yielding the tetracyclic protoberberine alkaloid (S)-scoulerine. researchgate.netnih.gov

Formation of (S)-Cheilanthifoline: (S)-scoulerine then undergoes the formation of a methylenedioxy bridge on its D-ring. This reaction is catalyzed by (S)-cheilanthifoline synthase, a cytochrome P450-dependent enzyme. ontosight.ainih.govuniprot.org

Formation of (S)-Stylopine: A second methylenedioxy bridge is formed, this time on the A-ring of (S)-cheilanthifoline, to produce (S)-stylopine. This step is catalyzed by (S)-stylopine synthase, another cytochrome P450 enzyme. nih.govwikipedia.orgexpasy.org

N-methylation to (S)-cis-N-methylstylopine: The tertiary amine of (S)-stylopine is then N-methylated to form the quaternary ammonium (B1175870) cation, (S)-cis-N-methylstylopine. This crucial step is performed by the enzyme tetrahydroprotoberberine cis-N-methyltransferase (TNMT). frontiersin.org

Conversion to Protopine: The final step to the core protopine scaffold involves the hydroxylation of (S)-cis-N-methylstylopine, which leads to the cleavage of the C-N bond and the formation of the ten-membered ring characteristic of protopine. This conversion is catalyzed by the cytochrome P450 enzyme CYP82N4. wikipedia.org

While protopine is a direct product of this central pathway, recent research suggests that this compound may arise from a related, parallel pathway. Studies in engineered yeast have indicated that this compound can be synthesized through the activity of N-methylstylopine hydroxylase (MSH) on an alternative substrate, N-methylnandinine. uniprot.org This highlights the metabolic plasticity and the existence of branch points that can lead to a diversity of final products.

| Intermediate Compound | Description |

| (S)-Reticuline | A key branch-point intermediate in BIA metabolism. |

| (S)-Scoulerine | The first protoberberine alkaloid in the pathway, formed from (S)-reticuline. |

| (S)-Cheilanthifoline | Formed from (S)-scoulerine by the creation of a methylenedioxy bridge. |

| (S)-Stylopine | An important intermediate formed from (S)-cheilanthifoline, precursor to protopines. |

| (S)-cis-N-methylstylopine | The quaternary alkaloid precursor to protopine. |

| Protopine | A major protopine alkaloid formed from (S)-cis-N-methylstylopine. |

| N-methylnandinine | A proposed intermediate in a side-pathway leading to this compound. |

Identification and Characterization of Key Enzymes in Protopine Alkaloid Formation

The biosynthesis of this compound and other protopine alkaloids is dependent on a series of specialized enzymes that catalyze precise chemical transformations. The characterization of these enzymes has been a significant focus of molecular biology and biochemistry research. nih.gov

Key enzymes identified in the pathway include:

Berberine Bridge Enzyme (BBE): A flavin-containing oxidase that catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the methylene bridge of (S)-scoulerine. nih.gov This is a pivotal step that directs metabolic flow towards the protoberberine class of alkaloids.

Cheilanthifoline Synthase (CFS): A cytochrome P450-dependent monooxygenase (CYP719 family) that forms a methylenedioxy bridge on the D-ring of (S)-scoulerine to produce (S)-cheilanthifoline. nih.govuniprot.org These enzymes catalyze an oxidative reaction without incorporating oxygen into the final product. expasy.org

Stylopine Synthase (SPS): Also a member of the CYP719 family of cytochrome P450 enzymes, SPS catalyzes the formation of the second methylenedioxy bridge on the A-ring of (S)-cheilanthifoline, yielding (S)-stylopine. nih.govexpasy.orgnih.gov

Tetrahydroprotoberberine cis-N-methyltransferase (TNMT): This S-adenosyl-L-methionine-dependent enzyme specifically N-methylates (S)-stylopine and related tetrahydroprotoberberine alkaloids to their corresponding quaternary ammonium derivatives. frontiersin.org

N-methylstylopine 14-hydroxylase (MSH or CYP82N4): This cytochrome P450 enzyme hydroxylates (S)-cis-N-methylstylopine, triggering a ring-opening reaction to form the characteristic 10-membered ring of protopine. wikipedia.org Research has also proposed that this enzyme can act on the related substrate N-methylnandinine to produce this compound. uniprot.org

| Enzyme | Abbreviation | Enzyme Class | Function in Pathway |

| Berberine Bridge Enzyme | BBE | Oxidoreductase | Converts (S)-reticuline to (S)-scoulerine. |

| (S)-Cheilanthifoline Synthase | CFS | Cytochrome P450 (CYP719) | Converts (S)-scoulerine to (S)-cheilanthifoline. |

| (S)-Stylopine Synthase | SPS | Cytochrome P450 (CYP719) | Converts (S)-cheilanthifoline to (S)-stylopine. |

| Tetrahydroprotoberberine cis-N-methyltransferase | TNMT | Methyltransferase | Converts (S)-stylopine to (S)-cis-N-methylstylopine. |

| N-methylstylopine 14-hydroxylase | MSH (CYP82N4) | Cytochrome P450 (CYP82) | Converts (S)-cis-N-methylstylopine to protopine. |

Genetic and Metabolic Engineering Strategies for this compound Production

Metabolic engineering aims to optimize genetic and regulatory processes within cells to enhance the production of specific substances. oup.com This often involves expressing genes from one organism, such as a plant, in a microbial host like yeast or bacteria, which can be grown more rapidly and cost-effectively. oup.com

Significant progress has been made in the microbial production of BIAs, including the intermediates leading to this compound. Recently, the de novo synthesis of this compound was reported in the yeast Saccharomyces cerevisiae. uniprot.org In this work, researchers engineered yeast with a 10-gene pathway to produce dihydrosanguinarine. An unexpected outcome of this engineering was the synthesis of this compound and another protopine, izmirine.

The production of this compound was attributed to a minor bottleneck in the engineered pathway at the (S)-stylopine synthesis step. uniprot.org This bottleneck likely led to the accumulation of upstream intermediates, which were then acted upon by one of the pathway's enzymes. Specifically, it is proposed that the enzyme N-methylstylopine hydroxylase (MSH) acted on the side-product N-methylnandinine to generate this compound. uniprot.org This discovery not only demonstrates the feasibility of producing complex alkaloids like this compound in a microbial host but also provides valuable insights into the catalytic flexibility of biosynthetic enzymes and the potential for generating novel compounds through engineered pathways. Such strategies hold promise for creating sustainable and scalable production platforms for valuable plant-derived pharmaceuticals. nih.govresearchgate.net

Intermediates and Branch Points in Benzylisoquinoline Alkaloid Metabolism Leading to this compound

The biosynthesis of this compound is deeply embedded within the larger metabolic network of benzylisoquinoline alkaloids (BIAs), which is characterized by numerous intermediates and critical branch points that dictate the final structural class of the alkaloid produced. nih.gov The entire pathway originates from L-tyrosine, which provides the foundational carbon skeletons. oup.com

The first major branch point in BIA metabolism is the central intermediate (S)-norcoclaurine , formed by the condensation of dopamine and 4-hydroxyphenylacetaldehyde. wikipedia.org A series of methylation and hydroxylation reactions convert (S)-norcoclaurine into the pivotal intermediate (S)-reticuline .

(S)-reticuline stands as the most significant branch point in BIA metabolism. From here, pathways diverge to produce a vast array of alkaloid types:

Epimerization to (R)-reticuline leads to the biosynthesis of morphinan (B1239233) alkaloids like morphine and codeine.

Oxidative cyclization by the berberine bridge enzyme (BBE) commits the pathway to protoberberine synthesis, leading to compounds like berberine, sanguinarine, and the protopines. researchgate.net

Within the protoberberine branch, (S)-scoulerine serves as another key intermediate. It can be directed towards different alkaloid backbones. The pathway to this compound proceeds from (S)-scoulerine through (S)-stylopine. However, as demonstrated by metabolic engineering efforts, bottlenecks in this primary pathway can lead to the accumulation of intermediates that are then shunted into side-pathways. The formation of this compound from N-methylnandinine is a clear example of such a branch point, where the promiscuity of an enzyme like MSH creates a new product from an alternative substrate that becomes available due to metabolic flux imbalances. uniprot.org This illustrates that the metabolic grid is more complex than a simple linear pathway, with multiple intersections and potential shunts leading to the rich chemical diversity observed in plants.

Mechanistic Investigations of Hunnemanine S Biological Activities in Vitro and Preclinical Models

Cellular Pharmacodynamics and Biological Response Assessment

The interaction of hunnemanine with its molecular targets translates into a range of cellular responses, including effects on cell proliferation, survival, and stress responses.

A significant body of research has focused on the anticancer potential of natural compounds, often mediated through the induction of apoptosis and inhibition of cell proliferation. nih.govnih.govmdpi.com

Antiproliferative Effects: Many natural compounds have been shown to inhibit the growth of cancer cells in a dose-dependent manner. sums.ac.ir This antiproliferative activity is often a result of cell cycle arrest at different phases, preventing the cells from dividing.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. mdpi.com The induction of apoptosis in cancer cells is a key strategy for cancer therapy. mdpi.com Natural compounds can trigger apoptosis through various mechanisms, including the activation of caspase cascades. sums.ac.ir Combination therapies using natural compounds with conventional drugs have also shown synergistic effects in inducing apoptosis in cancer cells. japsonline.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. nih.govresearchgate.net

Scavenging of Reactive Oxygen Species: Antioxidants can directly neutralize ROS, preventing them from damaging cellular components like lipids, proteins, and DNA. nih.gov

Modulation of Antioxidant Enzymes: Cells possess a network of antioxidant enzymes that play a crucial role in mitigating oxidative stress. researchgate.net Some natural compounds can enhance the activity of these enzymes, thereby bolstering the cell's defense against oxidative damage.

Regulation of Signaling Pathways: Certain signaling pathways, such as the Nrf2 pathway, are key regulators of the antioxidant response. frontiersin.org Natural compounds can activate these pathways, leading to the upregulation of antioxidant genes and a reduction in oxidative stress. mdpi.com

Neurotransmitter System Modulation and Neuroprotective Mechanisms (excluding clinical human trials)

This compound, a tetrahydroisoquinoline alkaloid, has been a subject of investigation for its potential neuroprotective properties. Research suggests that compounds with a similar structure can modulate neurotransmitter systems and exhibit antioxidant activities, making them candidates for addressing neurodegenerative diseases. The mechanisms underlying these effects often involve interaction with various molecular targets, including neurotransmitter receptors, which can influence synaptic transmission.

Studies on related compounds have shown that they can act as enzyme inhibitors, which may impact pathways crucial for neuronal health. For instance, some derivatives are reported to reduce markers of oxidative stress in neuronal cell lines, pointing to a potential utility in models of neurodegenerative diseases. The neuroprotective effects of certain compounds are attributed to their ability to modulate neurotransmitter systems and their antioxidant properties, which are relevant in the context of conditions like Alzheimer's and Parkinson's disease.

Further research into compounds with similar structures has highlighted their potential to inhibit epigenetic regulators, which could play a role in their neuroprotective actions. The interaction with endorphin receptors is another proposed mechanism, which could influence neurotransmitter activity and be significant in the study of neurodegenerative disorders.

While direct studies on this compound's specific interactions with neurotransmitter systems are not extensively detailed in the provided results, the activities of structurally related tetrahydroisoquinoline alkaloids suggest a potential for similar mechanisms. For example, the alkaloid Berberine (B55584) is noted for its neuroprotective effects, which include inhibiting acetylcholinesterase activity, thereby increasing acetylcholine (B1216132) levels and modulating the cholinergic anti-inflammatory pathway. researchgate.net

Antimicrobial and Antifungal Activity Mechanisms (e.g., against Methicillin-Resistant Staphylococcus aureus, phytopathogenic fungi)

This compound, an isoquinoline (B145761) alkaloid isolated from Eschscholzia californica, has demonstrated notable antifungal properties against a range of phytopathogenic fungi. nih.govresearchgate.net The mechanism of action appears to involve the inhibition of spore germination. nih.govresearchgate.net In laboratory studies, this compound exhibited complete (100%) inhibition of spore germination for several fungal species at a concentration of 1000 ppm. nih.govresearchgate.net

The fungicidal properties of this compound and related alkaloids suggest their potential as alternatives to synthetic fungicides, particularly in light of increasing resistance and environmental concerns associated with conventional agents. researchgate.net The disruption of fundamental fungal processes like spore germination is a key aspect of its antifungal mechanism. frontiersin.org

While the provided search results focus on this compound's antifungal activity, the broader class of plant-derived alkaloids is known to possess antibacterial properties, including against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). The mechanisms for such compounds can be multifaceted, including the inhibition of bacterial cell wall synthesis, disruption of the cytoplasmic membrane, and interference with protein and nucleic acid synthesis. researchgate.net Some compounds act as efflux pump inhibitors, which can enhance efficacy against resistant strains. mdpi.com However, specific studies detailing this compound's mechanism against MRSA were not found in the provided results.

Table 1: Antifungal Activity of this compound Against Phytopathogenic Fungi

| Fungal Species | Concentration (ppm) | Inhibition of Spore Germination (%) | Reference |

| Alternaria brassicae | 1000 | 100 | nih.gov, researchgate.net |

| Helminthosporium pennisetti | 1000 | 100 | nih.gov, researchgate.net |

| Fusarium lini | 1000 | 100 | nih.gov, researchgate.net |

Modulation of Lipid Metabolism Pathways (e.g., PCSK9, LDL-R expression, cholesterol biosynthesis)

While direct studies on this compound's role in lipid metabolism are not available in the provided search results, the modulation of pathways involving Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR) is a critical area of metabolic research. PCSK9 is a serine protease that plays a key role in cholesterol homeostasis by promoting the degradation of LDLR in the liver. nih.govfrontiersin.orgoncotarget.com This action reduces the number of LDL receptors on the cell surface, leading to decreased clearance of LDL cholesterol from the plasma and consequently, higher plasma LDL levels. nih.govresearchgate.net

The expression of both PCSK9 and LDLR is coordinately regulated by Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a transcription factor that governs many genes involved in cholesterol metabolism. nih.gov Overexpression of PCSK9, whether wild type or mutant, leads to a post-transcriptional reduction in LDLR levels. nih.govnih.gov This degradation occurs in a post-endoplasmic reticulum compartment and is not dependent on proteasomal or lysosomal protease activity. nih.gov

Therapeutic strategies aimed at lowering LDL cholesterol often target the PCSK9 pathway. oncotarget.com Inhibition of PCSK9 prevents LDLR degradation, thereby increasing the number of receptors on hepatocyte surfaces and enhancing the clearance of LDL from circulation. frontiersin.org This highlights the potential of natural compounds that can modulate this pathway. For instance, the polypeptide lunasin has been shown to down-regulate PCSK9 expression, leading to increased cell-surface LDLR levels and enhanced LDL uptake. oncotarget.com

The broader context of lipid metabolism involves a complex interplay of pathways including fatty acid synthesis, oxidation, and storage. mdpi.commdpi.com Key regulators like AMP-activated protein kinase (AMPK) play a central role in controlling these processes. mdpi.commdpi.com Alterations in lipid metabolism are a hallmark of various diseases, making the modulation of these pathways a significant area of therapeutic interest. frontiersin.orgimrpress.com

Table 2: Key Proteins in PCSK9-Mediated Lipid Metabolism

| Protein | Function | Role in Lipid Metabolism | Reference |

| PCSK9 | Serine protease | Promotes degradation of the LDL receptor, leading to higher plasma LDL cholesterol. | nih.gov, frontiersin.org |

| LDL-R | Cell surface receptor | Binds and internalizes LDL cholesterol from the circulation into cells. | nih.gov, researchgate.net |

| SREBP-2 | Transcription factor | Regulates the expression of genes involved in cholesterol synthesis and uptake, including LDLR and PCSK9. | nih.gov |

Mechanistic Studies on this compound's Role in Specific Biological Contexts

Molecular Basis of this compound's Implication in Alcohol Dependence Mechanisms

The molecular underpinnings of alcohol dependence are complex, involving neuroadaptations in the brain's reward and stress systems. researchgate.net Chronic alcohol use leads to changes in gene expression and synaptic remodeling. nih.gov Key neurotransmitter systems, including glutamate (B1630785), GABA, and dopamine (B1211576), are significantly affected. researchgate.netnih.gov

While direct research on this compound's role in alcohol dependence is limited in the provided results, its classification as a tetrahydroisoquinoline (THIQ) alkaloid is significant. THIQs have been implicated in the mechanisms of addiction, particularly concerning alcohol. Research suggests that these compounds may modulate the effects of alcohol on the brain.

The neurobiology of alcoholism involves changes in various signaling pathways. For example, acute alcohol exposure can inhibit the activity of NMDA receptors, which are a type of glutamate receptor. nih.gov Chronic exposure leads to neuroadaptations in these systems. researchgate.net Furthermore, epigenetic mechanisms, such as histone acetylation and DNA methylation, play a role in the development of alcohol dependence by altering gene expression in key brain regions like the amygdala. nih.govmdpi.comwikipedia.org For instance, alcohol withdrawal has been associated with increased histone deacetylase (HDAC) activity, and HDAC inhibitors have shown potential in mitigating withdrawal-related anxiety in preclinical models. nih.govmdpi.com

Given that some THIQ compounds have been investigated for their potential to reduce cravings and withdrawal symptoms, it is plausible that this compound could interact with these molecular pathways. However, specific studies detailing this compound's action on dopamine release, GABAergic or glutamatergic transmission, or epigenetic modifications related to alcohol dependence are needed to establish a direct mechanistic link.

Preclinical In Vitro Efficacy Studies Focused on Mechanistic Action in Disease Models

Preclinical in vitro models are fundamental for elucidating the mechanisms of action of potential therapeutic compounds before they advance to in-vivo studies. angelinipharma.comnih.gov These models, which include cellular and tissue-specific assays, allow for the characterization of a compound's efficacy and the identification of its molecular targets. angelinipharma.com

In the context of this compound and related alkaloids, in vitro studies have been crucial in demonstrating their biological activities. For instance, the antifungal efficacy of this compound was established through in vitro assays that measured the inhibition of fungal spore germination. nih.govresearchgate.net This type of study provides direct evidence of the compound's effect on a specific biological process in a controlled environment.

Similarly, for neuroprotective actions, in vitro models using neuronal cell lines are employed to investigate mechanisms such as the reduction of oxidative stress markers or the modulation of pathways involved in apoptosis. nih.gov For example, studies on similar compounds have used in vitro cancer cell lines to show inhibition of cell proliferation and induction of apoptosis through the modulation of epigenetic pathways.

The development of advanced in vitro systems, such as organ-on-a-chip models, aims to more closely mimic human physiology and improve the predictive value of preclinical efficacy and safety assessments. nih.gov These models are instrumental in studying complex diseases and the effects of drug candidates on specific organ functions. nih.govnih.gov While specific in vitro efficacy studies for this compound in diverse disease models beyond mycology are not detailed in the provided search results, the established methodologies offer a clear path for future research into its mechanistic actions.

Structure Activity Relationship Sar Studies of Hunnemanine Derivatives

Systematic Modification of the Hunnemanine Scaffold and Impact on Biological Activity

A systematic SAR study of this compound would involve the chemical modification of its core structure to probe the influence of different functional groups and structural features on its biological activity. The this compound scaffold, a tetracyclic bridgehead nitrogenous structure, offers several positions for modification. Key areas for such derivatization would likely include:

The N-methyl group: Altering the substituent on the nitrogen atom could significantly impact the molecule's polarity, basicity, and ability to interact with biological targets.

The methylenedioxy bridge: Modifications to this group could influence the molecule's conformation and electronic properties.

The aromatic rings: Substitution on the aromatic rings could modulate lipophilicity, electronic distribution, and steric hindrance, all of which can affect biological activity.

The resulting library of this compound derivatives would then be screened in various biological assays to determine how these structural changes affect their potency, selectivity, and mechanism of action. The data from these assays would be crucial for building a comprehensive SAR profile.

Table 1: Hypothetical Modifications of the this compound Scaffold and Potential Impact on Bioactivity

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

|---|---|---|

| N-methyl group | Demethylation, substitution with larger alkyl or aryl groups | Altered receptor binding affinity and selectivity |

| Methylenedioxy bridge | Ring opening, replacement with other functional groups | Changes in molecular conformation and target interaction |

Identification of Pharmacophores and Critical Structural Motifs for Bioactivity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, identifying its pharmacophore would involve pinpointing the key structural motifs that are critical for its interaction with a specific biological target. This would be achieved by comparing the biological activities of the various synthesized derivatives.

Key structural features of this compound that could be part of its pharmacophore include:

The tertiary amine, which can act as a hydrogen bond acceptor or be protonated at physiological pH.

The aromatic rings, which can engage in pi-stacking or hydrophobic interactions.

The specific stereochemistry of the molecule.

Understanding the pharmacophore is essential for the rational design of new, more potent, and selective this compound analogs.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods play a vital role in modern drug discovery. In silico modeling techniques, such as molecular docking, could be used to predict how this compound and its derivatives bind to potential biological targets. These studies can provide valuable insights into the binding modes and key interactions that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a statistical method used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound derivatives would use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the biological activity of novel, unsynthesized analogs. This approach can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

Analytical and Bioanalytical Methodologies for Hunnemanine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS in biological matrices)

Chromatography is a fundamental analytical technique used to separate, identify, and purify the individual components of a mixture. chromtech.comnih.govresearchgate.net For a compound like Hunnemanine, which is often present in complex mixtures such as plant extracts or biological fluids, chromatographic separation is an essential first step before quantification. chromtech.com High-Performance Liquid Chromatography (HPLC) is a highly effective and versatile method for this purpose. researchgate.net

When analyzing this compound in biological matrices like plasma, serum, or tissue homogenates, sample preparation is critical to remove interfering substances such as proteins and phospholipids. mdpi.comresearchgate.nettechnologynetworks.com Common preparation steps include protein precipitation, often using acetonitrile, followed by centrifugation. mdpi.combvsalud.org For cleaner samples and improved sensitivity, solid-phase extraction (SPE) can be employed to isolate the alkaloids from the matrix. researchgate.net

The prepared sample is then injected into an HPLC system. The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing formic acid to improve peak shape and ionization efficiency) is used to elute the compounds. researchgate.netbvsalud.org Gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of multiple components in a reasonable timeframe. researchgate.netbvsalud.org

For quantification, HPLC is often coupled with a mass spectrometer (MS), a technique known as LC-MS or LC-MS/MS for tandem mass spectrometry. technologynetworks.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and selectivity. technologynetworks.com After the analytes are separated by the HPLC column, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z) and detects them. technologynetworks.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM). bvsalud.org This high specificity is crucial for accurately quantifying low levels of this compound in complex biological samples, minimizing interference from other co-eluting components. researchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

| Instrumentation | High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) | Provides separation and highly selective/sensitive detection. researchgate.nettechnologynetworks.com |

| Sample Preparation | Protein Precipitation (Acetonitrile) or Solid-Phase Extraction (SPE) | Removes interfering macromolecules like proteins from biological matrices. researchgate.netmdpi.combvsalud.org |

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Separates this compound from other sample components based on hydrophobicity. researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The aqueous and organic phases used to carry the sample through the column. Formic acid aids in ionization. researchgate.netbvsalud.org |

| Elution Mode | Gradient Elution | Varies the mobile phase composition to effectively separate compounds with different properties. researchgate.netbvsalud.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Creates charged ions from the analyte molecules for mass spectrometric analysis. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity by monitoring a specific parent ion to fragment ion transition for this compound. bvsalud.org |

Advanced Spectroscopic Techniques for Detection in Complex Biological Samples

Spectroscopic techniques are indispensable for both identifying and quantifying compounds. In the context of complex biological samples, advanced methods are needed to ensure detection is specific to this compound.

Fluorescence Spectroscopy: this compound possesses intrinsic fluorescence properties, which can be exploited for its detection. biosynth.com Fluorescence spectroscopy is known for its high sensitivity and selectivity. researchgate.net When coupled with HPLC, a fluorescence detector can quantify this compound at very low concentrations, with detection limits potentially in the nanogram or even picogram range. researchgate.net The method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. researchgate.net This technique's selectivity allows for the quantification of alkaloids in crude cell extracts and other biological media, sometimes without extensive sample pretreatment. researchgate.net

Mass Spectrometry (MS): As detailed in the previous section, MS is a powerful detection technique, especially when hyphenated with chromatography (LC-MS). numberanalytics.com It identifies compounds based on their unique mass-to-charge ratio, providing a high degree of certainty in identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, further confirming its identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for the structural elucidation of unknown compounds. bruker.com While less sensitive than MS, NMR provides detailed information about the chemical structure and can be used to unambiguously identify this compound in a purified sample. For complex mixtures, advanced NMR techniques or hyphenation with HPLC (HPLC-NMR) can be used to analyze the components. bruker.com

| Technique | Principle | Application for this compound |

| Fluorescence Spectroscopy | Measures light emitted from the compound after absorption of light. mdpi.com | Highly sensitive and selective quantification, especially when used as an HPLC detector. This compound's natural fluorescence is a significant advantage. researchgate.netbiosynth.com |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. technologynetworks.com | Provides definitive identification and quantification. LC-MS/MS is the gold standard for bioanalytical assays due to its specificity. researchgate.net |

| UV-Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by the compound. gemresearch.ch | Often used as a standard detector in HPLC for general quantification, though it is less selective than fluorescence or MS. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. bruker.com | Unambiguous structural confirmation of the isolated compound. bruker.com |

Method Validation and Analytical Performance Parameters for this compound Analysis

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. qbdgroup.comglobalresearchonline.net Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. scielo.br The key performance parameters are typically defined by guidelines from the International Council for Harmonisation (ICH). globalresearchonline.netresearchgate.net

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. globalresearchonline.net In an HPLC-MS/MS method, specificity is ensured by the unique chromatographic retention time and the specific mass transition (MRM) of this compound. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. qbdgroup.com This is typically demonstrated by a linear plot of signal vs. concentration, with a correlation coefficient (R²) of ≥0.99 being desirable. nih.govresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. qbdgroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. globalresearchonline.net It is often expressed as the percentage of recovery of a known amount of analyte added to the sample matrix. researchgate.net

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). scielo.br It is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. nih.gov

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as on different days or with different analysts or equipment. chromatographyonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. qbdgroup.comeuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). chromatographyonline.com This provides an indication of its reliability during normal usage. chromatographyonline.com

| Parameter | Definition | Typical Acceptance Criteria for an HPLC-MS/MS Method |

| Specificity | Ability to measure only the intended analyte. globalresearchonline.net | No significant interfering peaks at the retention time of this compound. |

| Linearity (R²) | Proportionality of signal to concentration. qbdgroup.com | ≥ 0.99 nih.gov |

| Range | The concentration interval of reliable measurement. qbdgroup.com | e.g., 1 - 1000 ng/mL |

| Accuracy (% Recovery) | Closeness of measured value to the true value. researchgate.net | 85% - 115% (or 80% - 120% at LLOQ) |

| Precision (%RSD) | Agreement between repeated measurements. scielo.br | ≤ 15% (or ≤ 20% at LLOQ) nih.gov |

| Limit of Detection (LOD) | Lowest detectable concentration. scielo.br | e.g., 0.5 ng/mL |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with acceptable accuracy and precision. qbdgroup.comeuropa.eu | e.g., 1.0 ng/mL nih.gov |

| Robustness | Resilience to small changes in method parameters. chromatographyonline.com | %RSD of results should remain within acceptable limits after minor variations. |

Challenges and Future Directions in Hunnemanine Research

Elucidation of Uncharted Aspects in Hunnemanine Biosynthetic Pathways

The biosynthesis of this compound is part of the larger, well-established benzylisoquinoline alkaloid (BIA) pathway. This pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central precursor, (S)-norcoclaurine. mdpi.comrsc.org Further modifications lead to (S)-reticuline, a critical branch point intermediate. From (S)-reticuline, the pathway diverges to produce numerous alkaloid subtypes, including protopine (B1679745) alkaloids, from which this compound is derived. frontiersin.orgnih.gov this compound is considered a metabolite of other protopine alkaloids. nih.govresearchgate.net

Despite a general understanding of the BIA network, significant challenges remain in fully elucidating the specific enzymatic steps and regulatory mechanisms leading to this compound. A primary hurdle in studying plant natural product biosynthesis is that the responsible genes are often dispersed throughout the plant genome, unlike in microorganisms where they are typically organized in clusters. frontiersin.org This genetic dispersion, combined with the lack of efficient genetic manipulation systems for many alkaloid-producing plants, complicates gene discovery and functional characterization. frontiersin.orgmdpi.com

Future research must focus on overcoming these obstacles. Advanced techniques like chemoproteomics, which uses small-molecule affinity probes to capture and identify active enzymes directly from native plant tissues, offer a promising way to bypass the need for genetic manipulation. frontiersin.org This approach could pinpoint the specific oxidases, methyltransferases, and other enzymes responsible for converting protopine precursors into this compound. Furthermore, while the core pathway enzymes are known, the intricate regulatory networks that control the flux of metabolites toward this compound production are largely uncharted. Understanding these regulatory factors is crucial for any future efforts in metabolic engineering to enhance this compound yield in either native plants or heterologous systems like yeast or E. coli. mdpi.com

Development of Next-Generation Stereoselective Synthetic Strategies for this compound and Analogs

The chemical synthesis of alkaloids is essential for producing them in sufficient quantities for research and for creating novel analogs with potentially enhanced or different biological activities. researchgate.net While this compound itself is an achiral molecule, its biosynthetic precursors, such as (S)-reticuline, are chiral. The development of stereoselective synthetic methods is therefore critical for accessing these precursors and for generating chiral this compound analogs. rsc.orgucalgary.ca

The chemical and pharmaceutical industries increasingly rely on stereoselective synthesis to create molecules with specific three-dimensional structures. amazon.com Future strategies for this compound-related synthesis will likely leverage recent advancements in asymmetric catalysis. amazon.com For instance, methods developed for the stereoselective synthesis of key intermediates like (S)-norcoclaurine, which can be achieved enzymatically using norcoclaurine synthase (NCS), provide a green and efficient starting point. rsc.org

A significant challenge and future direction lie in the divergent synthesis of this compound analogs. Starting from a common, stereochemically defined intermediate, synthetic routes can be designed to introduce a wide variety of functional groups onto the this compound scaffold. researchgate.netchemrxiv.org This would allow for a systematic exploration of structure-activity relationships (SAR). Techniques such as palladium-catalyzed cross-coupling reactions could be employed to create a library of derivatives with diverse substitutions, which is currently a largely unexplored area for this compound. rsc.org The development of efficient, scalable, and stereocontrolled synthetic routes is paramount to unlocking the full therapeutic potential of this compound-based compounds. chemrxiv.org

Identification of Novel Molecular Targets and Complex Signaling Networks Modulated by this compound

A critical gap in this compound research is the definitive identification of its molecular targets and the signaling pathways it modulates. While related benzylisoquinoline alkaloids are known to interact with a wide array of biological targets, including neurotransmitter receptors and various enzymes, the specific partners for this compound remain poorly defined. nih.gov General studies on related tetrahydroisoquinoline structures suggest potential interactions with G-protein coupled receptors (GPCRs) or enzymes involved in cancer progression, but specific data for this compound is lacking.

Future research must employ a multi-pronged approach to deconstruct this compound's mechanism of action. Target identification can be pursued through techniques such as affinity chromatography-mass spectrometry, where a modified this compound molecule is used as bait to "fish" for its binding partners in cell lysates. Computational modeling and molecular docking studies can also predict potential interactions based on this compound's structure, guiding experimental validation.

Once primary targets are identified, the focus can shift to understanding the downstream effects on cellular signaling networks. For example, related alkaloids like Berberine (B55584) are known to modulate key pathways such as MAPK and SIRT1. nih.gov It is plausible that this compound could influence similar cascades. Investigating its impact on cell growth, apoptosis, and inflammatory signaling will be crucial. nih.govresearchgate.net Unraveling these complex interactions is essential for understanding its biological role and evaluating its therapeutic potential.

Exploring Broader Biological Roles and Mechanistic Nuances of this compound and its Derivatives

The currently known biological activity of this compound is limited. Research has shown that it can inhibit the spore germination of certain phytopathogenic fungi, suggesting a role in plant defense. frontiersin.orgfrontiersin.org However, the broader biological potential of this compound and its synthetic derivatives is a significant area for future exploration. The diverse activities reported for other BIAs—including antimicrobial, anticancer, and neuroprotective effects—provide a strong rationale for investigating this compound in these contexts. frontiersin.org

Future studies should systematically screen this compound and a library of its synthetic analogs against a wide panel of biological targets. analis.com.my Modifying the core structure of this compound could lead to derivatives with improved potency or novel activities. nih.gov For example, structure-activity relationship (SAR) studies could reveal which parts of the molecule are essential for its antifungal activity and how modifications might enhance this effect or confer new properties, such as antibacterial or anticancer activity.

Mechanistic studies are also needed to understand how this compound exerts its effects. For its antifungal action, research could investigate whether it disrupts cell wall integrity, inhibits essential enzymes, or interferes with fungal metabolic pathways. Exploring these nuances will not only clarify its role in nature but also guide the development of derivatives for potential applications in agriculture or medicine.

Table 1: Reported and Potential Biological Activities of this compound and Related Alkaloids

| Alkaloid Class/Compound | Reported/Potential Activity | Reference(s) |

|---|---|---|

| This compound | Antifungal (inhibits spore germination) | frontiersin.org, frontiersin.org |

| Protopine Alkaloids (General) | Anti-inflammatory, antimicrobial, cardiovascular effects | researchgate.net |

| Tetrahydroisoquinoline Derivatives | Antimicrobial, Neuroprotective, Anticancer |

| Berberine (a BIA) | Regulates MAPK & SIRT1 signaling pathways, anti-apoptotic | nih.gov |

Integration of High-Throughput Screening and Omics Technologies in this compound Research

Modern biomedical research is driven by high-throughput and data-intensive technologies. uninet.edu The future of this compound research will depend on the successful integration of High-Throughput Screening (HTS) and various "omics" technologies. wikipedia.orgbmglabtech.com